molecular formula C27H39Gd B1602491 Tris(tetramethylcyclopentadienyl)gadolinium(III) CAS No. 308847-85-0

Tris(tetramethylcyclopentadienyl)gadolinium(III)

Cat. No. B1602491
M. Wt: 520.8 g/mol
InChI Key: GQMOYLZIYGEGLS-UHFFFAOYSA-N
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Description

Tris(tetramethylcyclopentadienyl)gadolinium(III) is a chemical compound with the empirical formula C27H39Gd . It has a molecular weight of 520.85 . The compound is used in research and development .


Molecular Structure Analysis

The molecular structure of Tris(tetramethylcyclopentadienyl)gadolinium(III) is represented by the SMILES string [Gd].C[C]1[CH]CC[C]1C.C[C]2[CH]CC[C]2C.C[C]3[CH]CC[C]3C .


Physical And Chemical Properties Analysis

Tris(tetramethylcyclopentadienyl)gadolinium(III) is a powder or crystal form . .

Scientific Research Applications

  • Synthesis and Structural Chemistry : Gadolinium(III) complexes have been studied for their synthesis and structural properties. Freeman and Raymond (1985) characterized the structures of gadolinium(III) complexes with catechol, highlighting the significance of such compounds in understanding the complex formation in aqueous solutions (Freeman & Raymond, 1985).

  • MRI Relaxation Agents : Gadolinium is used as a relaxation agent in MRI due to its paramagnetic properties. Hajela et al. (2000) discussed a gadolinium(III) complex that shows promise as a new class of relaxation agents for MRI, noting its high stability and relaxivity (Hajela et al., 2000).

  • Conjugation with Albumin and Particles : Gadolinium(III) complexes have been explored for their ability to form bonds with albumin and particles, as studied by Thonon, Jacques, and Desreux (2007). These bonds can lead to significant relaxivity increases, making them potential candidates for imaging applications (Thonon, Jacques, & Desreux, 2007).

  • Polyelectrolyte Nanocapsules for MRI : Burilova et al. (2021) designed polyelectrolyte nanocapsules based on citrate complexes of gadolinium(III), which showed a significant increase in relaxivity, making them useful for MRI applications (Burilova et al., 2021).

  • Magnetic and Spectroscopic Properties : Gadolinium(III) complexes have also been studied for their magnetic and spectroscopic properties, as in the work of Leniec et al. (2007), who investigated gadolinium tripodal Schiff base complex using various spectroscopic methods (Leniec et al., 2007).

  • Drug Transport and Release Applications : Jung-König et al. (2017) presented gadolinium carbonate hollow nanospheres, synthesized using tris(tetramethylcyclopentadienyl)gadolinium(III), for drug transport and magnetothermally-induced drug release, demonstrating their potential in theranostic applications (Jung-König et al., 2017).

Safety And Hazards

Tris(tetramethylcyclopentadienyl)gadolinium(III) is classified as a flammable solid . It has a flash point of 140.0 °F (60 °C) in a closed cup . The compound is hazardous, with the hazard statement H228 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and not smoking .

properties

CAS RN

308847-85-0

Product Name

Tris(tetramethylcyclopentadienyl)gadolinium(III)

Molecular Formula

C27H39Gd

Molecular Weight

520.8 g/mol

IUPAC Name

gadolinium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene

InChI

InChI=1S/3C9H13.Gd/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3

InChI Key

GQMOYLZIYGEGLS-UHFFFAOYSA-N

SMILES

C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[Gd+3]

Canonical SMILES

C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[Gd+3]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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